molecular formula C19H20ClNO3 B11512108 Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate

Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate

Cat. No.: B11512108
M. Wt: 345.8 g/mol
InChI Key: CFAYWWVIQWWBHW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of both chlorophenyl and methylbenzoyl moieties suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC16H18ClN1O3
Molecular Weight305.77 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
  • Cell Cycle Interference : Potential effects on cell cycle progression could lead to antiproliferative effects in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the chlorophenyl and methylbenzoyl groups can significantly impact the potency and selectivity of the compound against various biological targets.

Key Findings from SAR Studies

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Methyl Group Influence : The methyl group on the benzoyl moiety may enhance binding affinity to target proteins through hydrophobic interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Cell Line IC50 (µM) Reference Compound IC50 (µM)
A-43112.5Doxorubicin10
Jurkat15.0Doxorubicin8

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • Bacterial Strains Tested : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction compared to control groups.
  • Clinical Relevance in Antimicrobial Therapy : In vitro assays indicated that this compound could be a candidate for treating infections caused by drug-resistant bacteria, showing promise for future clinical applications.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C19H20ClNO3/c1-3-24-18(22)12-17(15-9-4-5-10-16(15)20)21-19(23)14-8-6-7-13(2)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23)

InChI Key

CFAYWWVIQWWBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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